molecular formula C17H21N7O2 B11080604 N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B11080604
M. Wt: 355.4 g/mol
InChI Key: OMEYOIQYCMDZKN-UHFFFAOYSA-N
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Description

N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-NITROPHENYL)AMINE: is a complex organic compound featuring a triazine ring substituted with pyrrolidinyl groups and a nitrophenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-NITROPHENYL)AMINE typically involves the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution with Pyrrolidinyl Groups: The triazine core is then reacted with pyrrolidine in the presence of a base to introduce the pyrrolidinyl groups.

    Attachment of the Nitrophenylamine Moiety: Finally, the nitrophenylamine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazine ring.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the triazine ring.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.

Medicine:

  • Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-NITROPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Uniqueness: N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-NITROPHENYL)AMINE is unique due to the combination of the triazine ring with pyrrolidinyl and nitrophenylamine groups, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C17H21N7O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H21N7O2/c25-24(26)14-7-5-13(6-8-14)18-15-19-16(22-9-1-2-10-22)21-17(20-15)23-11-3-4-12-23/h5-8H,1-4,9-12H2,(H,18,19,20,21)

InChI Key

OMEYOIQYCMDZKN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4

Origin of Product

United States

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